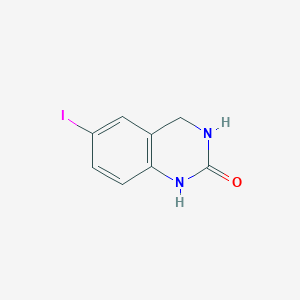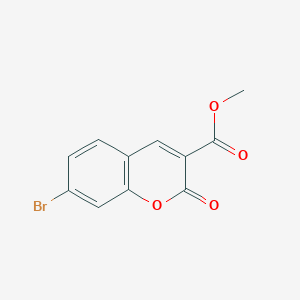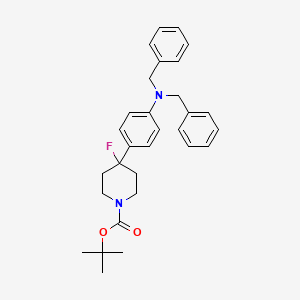
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, known for its diverse biological activities and applications in various fields. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound, specifically, is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the chromene ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-methoxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides under controlled conditions.
Industrial Production Methods: Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts. For instance, the use of green solvents and catalysts has been reported in the synthesis of coumarin derivatives .
化学反应分析
Types of Reactions: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium carbonate.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
科学研究应用
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an anti-microbial, anti-tumor, and anti-inflammatory agent.
Medicine: Explored for its potential use in treating diseases such as cancer and Alzheimer’s.
作用机制
The mechanism of action of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
相似化合物的比较
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 8th position.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
Uniqueness: The presence of both the chlorine atom and the methoxy group in 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid makes it unique, providing it with distinct chemical and biological properties.
属性
分子式 |
C11H7ClO5 |
|---|---|
分子量 |
254.62 g/mol |
IUPAC 名称 |
8-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4H,1H3,(H,13,14) |
InChI 键 |
MNDSCEFUQKJVFB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)











